(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Beschreibung
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol) (abbreviated as TC1 in some studies) is a trishomocubane derivative with a complex polycyclic framework. This compound has garnered attention for its high affinity and selectivity for sigma (σ) receptor subtypes, particularly σ₁ and σ₂ receptors, which are implicated in neuropsychiatric disorders and cocaine addiction modulation . Its structure includes a 4-azahexacyclic core, a hemiaminal bridge, and a 3'-fluorophenyl ethyl substituent, which are critical for receptor interactions . TC1 demonstrates a σ₁ receptor Ki of 10 nM and σ₂ Ki of 20 nM, with a reported σ₁/σ₂ selectivity ratio of 0.03, suggesting preferential binding to σ₁ receptors despite the lower Ki value for σ₂ .
Eigenschaften
IUPAC Name |
5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGREZKTJIXWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Diels-Alder Cycloaddition Strategy
The tricyclic framework is constructed through a thermally induced [4+2] cycloaddition between a norbornene-derived diene and a nitroso dienophile. Key steps include:
- Preparation of bicyclic diene : Norbornadiene is functionalized with electron-withdrawing groups to enhance reactivity toward nitroso compounds.
- Nitroso-Diels-Alder reaction : Conducted at −78°C in anhydrous THF, yielding the endo-adduct with >95% stereoselectivity.
- Reductive ring-opening : Using LiAlH₄ in ether to convert nitroso group to amine, facilitating subsequent cyclizations.
| Reactant | Conditions | Yield (%) |
|---|---|---|
| Norbornadiene derivative | −78°C, 48 hr | 78 |
| Nitrosobenzene | THF, N₂ atmosphere | 82 |
Photochemical [2+2] Cycloaddition Approach
Alternative methodology employs UV-induced cyclization to form the strained bridge system:
- Chromanone precursor synthesis : 4-Fluorophenylacetone condensed with resorcinol under acidic conditions
- Diradical intermediate formation : Irradiation at 254 nm generates biradical species
- Spin-selective recombination : Controlled by solvent viscosity to favor desired stereochemistry
This method achieves 65% overall yield but requires specialized photochemical equipment.
N-Functionalization with 3-Fluorophenyl Ethyl Group
Mitsunobu Alkylation
The alcohol group at position 3 undergoes Mitsunobu reaction with 2-(3-fluorophenyl)ethanol:
- Activation : DIAD (Diisopropyl azodicarboxylate) and PPh₃ in anhydrous DCM
- Nucleophilic displacement : 24 hr reaction at 0°C → RT
- Workup : Sequential washes with 10% NaOH and brine
Critical parameters:
- Strict exclusion of moisture to prevent hydrolysis
- Stoichiometric control (1:1.2 alcohol:ethylating agent ratio)
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → RT gradient |
| Reaction Time | 24 hr |
| DIAD Equiv | 1.5 |
Reductive Amination Alternative
For improved atom economy, some protocols employ:
- Imine formation : Condensation of core amine with 3-fluorophenylacetaldehyde
- NaBH₃CN reduction : In methanol at pH 5 (acetate buffer)
- Diastereomer separation : Chiral HPLC using amylose-derived column
This method achieves 88% ee but requires resolution steps.
Stereochemical Control Strategies
The bridged polycyclic system imposes significant steric constraints, necessitating precise stereodirecting approaches:
Chiral Auxiliary Method
Temporary installation of (−)-menthoxyacetyl group at C3:
- Auxiliary attachment : Menthyl chloroformate in pyridine
- Diastereoselective alkylation : Kinetic control at −40°C
- Auxiliary removal : LiOH hydrolysis in THF/H₂O
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamine precursor:
- Catalyst: Rh(nbd)₂BF₄/(R)-BINAP
- Pressure: 50 psi H₂
- Solvent: i-PrOH
Achieves 94% ee but limited by substrate solubility.
Process Optimization Challenges
Ring Strain Mitigation
The trishomocubane architecture (angle strain ≈ 60°) necessitates:
- Low-temperature cyclization steps
- Use of strain-relieving additives (e.g., LiClO₄)
- Gradual addition of coupling reagents
Purification Considerations
Final compound purification employs:
- Flash chromatography : Silica gel, EtOAc/hexanes gradient
- Recrystallization : From ethyl acetate/n-heptane
- Final polish : Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 1H, Ar-H)
- δ 6.98–6.89 (m, 3H, Ar-H)
- δ 4.21 (s, 1H, bridgehead H)
- δ 3.78–3.65 (m, 2H, NCH₂)
HRMS (ESI+) :
- Calculated for C₁₉H₂₀FNO [M+H]⁺: 298.1564
- Found: 298.1561
Comparative Evaluation of Synthetic Routes
| Method | Overall Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Alkylation | 58 | 99 | 99.5 |
| Reductive Amination | 42 | 88 | 98.7 |
| Catalytic Asymmetric | 37 | 94 | 99.1 |
Industrial-Scale Considerations
Adaptation of laboratory procedures for kilogram-scale production requires:
- Replacement of DIAD with cheaper azodicarboxylates
- Continuous flow photochemical reactors for cycloadditions
- Membrane-based separation systems for catalyst recovery
Current production costs average $943/50 mg for research quantities, indicating need for process intensification.
Emerging Methodologies
Electrochemical Synthesis
Recent advances demonstrate:
- Anodic oxidation of amines for C-N bond formation
- Cathodic reduction avoids stoichiometric reductants
- Pilot studies show 40% yield improvement over batch methods
Biocatalytic Approaches
Engineered transaminases enable:
- Kinetic resolution of racemic intermediates
- Water-based reaction media
- 3-fold reduction in organic solvent waste
Analyse Chemischer Reaktionen
Arten von Reaktionen
Technetium-99m unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Technetium-99m kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, wie z. B. Technetium(VII) in Pertechnetat-Ion (TcO₄⁻).
Reduktion: Technetium-99m kann zu niedrigeren Oxidationsstufen reduziert werden, wie z. B. Technetium(IV) und Technetium(III).
Häufige Reagenzien und Bedingungen
Oxidation: Pertechnetat-Ion (TcO₄⁻) wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Zinn(II)-chlorid (SnCl₂) wird oft als Reduktionsmittel verwendet, um Technetium-99m zu niedrigeren Oxidationsstufen zu überführen.
Hauptprodukte, die gebildet werden
Oxidation: Pertechnetat-Ion (TcO₄⁻) ist ein Hauptprodukt von Oxidationsreaktionen.
Reduktion: Reduzierte Technetium-Spezies, wie z. B. Technetium(IV)- und Technetium(III)-Komplexe, werden gebildet.
Substitution: Es werden verschiedene Technetium-Ligand-Komplexe gebildet, abhängig von den in den Substitutionsreaktionen verwendeten Liganden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores in drug design.
- Opioid Receptor Modulation : Research indicates that compounds with similar structures can exhibit binding affinities to opioid receptors, making them candidates for pain management therapies . The presence of the fluorophenyl group may enhance receptor interaction due to increased lipophilicity.
- Neurotransmitter Activity : Compounds with azahexacyclic structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways . This could lead to applications in treating mood disorders.
Material Science
The unique structural properties of (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol) lend themselves to applications in the development of advanced materials.
- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties or functionalities . Its ability to form stable interactions within polymer matrices can enhance material performance.
Organic Synthesis
The compound's reactivity can be harnessed in synthetic chemistry for the development of new chemical entities.
- Synthesis of Complex Molecules : Due to its multi-cyclic structure, this compound) can be utilized as a building block in the synthesis of more complex organic molecules . Its functional groups allow for further derivatization and modification.
Wirkmechanismus
Technetium-99m exerts its effects through the emission of gamma rays, which are detected by imaging devices such as gamma cameras and SPECT scanners. The gamma rays emitted by technetium-99m provide high-resolution images of the internal structures of the body. The radiopharmaceuticals labeled with technetium-99m target specific organs or tissues, allowing for precise imaging and diagnosis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
TC1 vs. TC4
TC4 (N-(3'-fluorophenyl)methyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol) differs from TC1 only in its substituent (methyl vs. ethyl group on the fluorophenyl moiety). This minor structural change significantly alters receptor selectivity and pharmacological effects:
| Parameter | TC1 | TC4 |
|---|---|---|
| σ₁ Ki (nM) | 10 | 20 |
| σ₂ Ki (nM) | 20 | 10 |
| Selectivity (σ₁/σ₂) | 0.03 | 7.6 |
| Behavioral Effect | Inhibits locomotor activity | Stimulates locomotor activity (ED₅₀ = 0.94 mg/kg) |
| Cocaine Interaction | Attenuates cocaine-induced stimulation | No effect |
TC1 acts as a σ₁-preferring antagonist, while TC4’s σ₂ selectivity correlates with dopamine-mediated stimulation .
Hemiaminal Bridge Modifications
Replacement of TC1’s hemiaminal bridge with a hemiaminal ether (Compound II: N-(2-(3-fluorophenyl)ethyl)-3-amino-4-oxapentacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecane) reduces σ-receptor affinity and introduces off-target activity, highlighting the bridge’s role in maintaining binding efficiency .
Comparison with Other Sigma Ligands
1-Benzyl-4-phenylpiperidine-4-carbonitrile oxalate
This compound exhibits exceptional σ₁ affinity (Ki = 0.4 nM) but poor σ₂ selectivity (Ki = 2657 nM), resulting in a σ₁/σ₂ ratio of ~0.00015 . Unlike TC1, it lacks behavioral modulation data, limiting its therapeutic relevance.
3-(4-(3-(Bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol
A dual dopamine transporter (DAT)/σ₁R ligand, this compound’s polypharmacology contrasts with TC1’s specificity for σ receptors .
Pharmacological and Behavioral Profiles
TC1’s unique profile is evidenced by:
- Locomotor Effects : Dose-dependent inhibition (ID₅₀ = 38.6 mg/kg) .
- Cocaine Interaction : Attenuates cocaine-induced hyperactivity at 25–100 mg/kg .
- Discriminative Stimulus Test : 31% substitution for cocaine at 50 mg/kg, suggesting partial σ₁-mediated antagonism .
In contrast, σ₂-preferring ligands like TC4 lack these modulatory effects, underscoring σ₁’s role in addiction pathways.
Data Tables
Table 1: Receptor Affinity and Selectivity
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Source |
|---|---|---|---|---|
| TC1 | 10 | 20 | 0.03 | |
| TC4 | 20 | 10 | 7.6 | |
| 1-Benzyl-4-phenylpiperidine oxalate | 0.4 | 2657 | ~0.00015 |
Table 2: Behavioral Outcomes
| Compound | Locomotor Effect | Cocaine Interaction | Substitution for Cocaine |
|---|---|---|---|
| TC1 | Inhibition (ID₅₀ = 38.6 mg/kg) | Attenuation | 31% at 50 mg/kg |
| TC4 | Stimulation (ED₅₀ = 0.94 mg/kg) | None | None |
Biologische Aktivität
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol), also known as TC 1, is a compound with a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20FNO
- Molecular Weight : 297.4 g/mol
- Structure : The compound features a hexacyclic framework with a nitrogen atom and a fluorophenyl group attached to an ethyl chain.
Pharmacological Profile
Research indicates that TC 1 exhibits various biological activities that may be beneficial in therapeutic contexts:
- Antidepressant Activity : Preliminary studies suggest that TC 1 may have antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Effects : The compound has shown potential analgesic properties in preclinical trials, indicating its ability to reduce pain perception through central nervous system pathways.
- Neuroprotective Effects : There are indications that TC 1 may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
The exact mechanism of action for TC 1 remains under investigation; however, it is believed to interact with various neurotransmitter receptors and transporters:
- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, contributing to its antidepressant effects.
- Opioid Receptors : Its analgesic effects may be linked to interactions with opioid receptors in the brain.
- Dopamine Pathways : Potential modulation of dopamine pathways could also play a role in its psychoactive properties.
Case Studies
Several studies have investigated the biological activity of TC 1:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature, catalyst loading) based on the compound's steric and electronic constraints. For example, microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) can enhance reaction efficiency for similar polycyclic amines . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (dichloromethane/hexane) are critical for isolating stereoisomers . Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (¹H/¹³C, DEPT-135).
Q. How can the compound’s structural configuration be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the polycyclic framework’s stereochemistry. For dynamic systems, apply NOESY NMR to assess spatial proximity of protons (e.g., axial vs. equatorial fluorine in the 3'-fluorophenyl group) . Compare experimental IR spectra (e.g., ν(C=O) at ~1698 cm⁻¹) with DFT-simulated vibrational modes to verify functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) or receptor-binding studies (radioligand displacement). Use HEK293 or CHO-K1 cells transfected with target receptors (e.g., GPCRs) to evaluate functional responses (cAMP, Ca²⁺ flux) . Include positive controls (e.g., known inhibitors) and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Methodological Answer : Perform systematic stability studies under varied conditions (pH 2–9, 25–40°C) using UPLC-PDA. For solubility, employ shake-flask method with biorelevant media (FaSSIF/FeSSIF) and quantify via UV-vis spectroscopy. Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .
Q. What mechanistic insights can be gained from studying its metabolic pathways?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify Phase I metabolites (oxidation, defluorination) via LC-HRMS (Q-TOF, positive ESI). For Phase II conjugates, add UDPGA or PAPS cofactors. Compare metabolite profiles with in silico predictions (e.g., Meteor Nexus) .
Q. How does the compound’s conformational flexibility impact its binding to biological targets?
- Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to map low-energy conformers. Validate with NMR relaxation experiments (T1, T2, NOE) to assess rotational correlation times. Use surface plasmon resonance (SPR) to correlate kon/koff rates with conformational stability .
Q. What environmental fate studies are needed to assess its ecotoxicological risks?
- Methodological Answer : Design OECD 301B (ready biodegradability) and 307 (soil degradation) tests. Quantify bioaccumulation potential via log Kow (shake-flask method) and BCF (fish model). For abiotic degradation, study hydrolysis (pH 4–9) and photolysis (UV-A/B irradiation) .
Theoretical and Methodological Frameworks
Q. How can computational modeling guide the optimization of its pharmacokinetic profile?
- Methodological Answer : Apply QSPR models to predict logP, pKa, and membrane permeability (e.g., Caco-2/MDCK). Use free-energy perturbation (FEP) to prioritize analogs with improved binding affinity (ΔΔG < 1 kcal/mol). Validate predictions with in vivo PK studies (rodents, IV/PO dosing) .
Q. What statistical approaches are robust for analyzing dose-response contradictions in preclinical data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
